6-Methyl-1,4-oxazepane hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its systematic identification includes:

- Molecular formula : $$ \text{C}6\text{H}{14}\text{ClNO} $$ (derived from the parent 1,4-oxazepane $$ \text{C}5\text{H}{11}\text{NO} $$ with the addition of a methyl group and hydrochloride counterion).

- Molecular weight : 151.63 g/mol.

- CAS number : 1246456-02-9.

This nomenclature reflects the compound’s heterocyclic core and substituents, adhering to IUPAC guidelines for saturated nitrogen-oxygen ring systems.

Molecular Architecture: Seven-Membered Heterocyclic Ring System

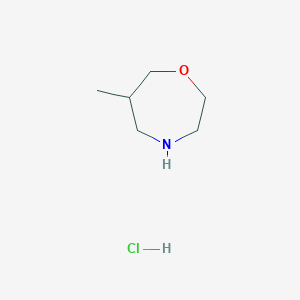

The compound consists of a 1,4-oxazepane backbone , a seven-membered ring containing one oxygen atom at position 4 and one nitrogen atom at position 1. Key structural features include:

- Ring substituents : A methyl group (-CH₃) attached to carbon 6, adjacent to the nitrogen atom.

- Hydrochloride salt : The nitrogen atom is protonated, forming a hydrochloride salt to enhance stability and solubility.

The ring adopts a twist-chair conformation , a common arrangement for seven-membered saturated heterocycles to minimize steric strain.

Structure

2D Structure

Propriétés

IUPAC Name |

6-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLYPKSJXYATIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246456-02-9 | |

| Record name | 6-methyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of 6-Methyl-1,4-oxazepane-2,5-dione with Ammonia or Amines

- Method: The compound 6-methyl-1,4-oxazepane-2,5-dione serves as a precursor that undergoes nucleophilic attack by ammonia or amine derivatives, promoting ring closure to form the oxazepane ring.

- Catalysts: Acid or base catalysts can be employed to facilitate the cyclization.

- Conditions: Controlled temperature (often mild heating) and solvent choice are critical to optimize yield.

- Outcome: This method yields the free base of 6-methyl-1,4-oxazepane, which can be converted to the hydrochloride salt.

Salt Formation by Reaction with Hydrogen Chloride

- Method: The free base oxazepane is treated with stoichiometric amounts of anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent.

- Conditions: Anhydrous conditions are preferred to avoid hydrolysis; reaction is typically conducted at ambient temperature.

- Product: Formation of this compound as a crystalline solid.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Cyclization | 6-Methyl-1,4-oxazepane-2,5-dione + NH3 or amine | 40–80 | Ethanol, THF, or DMF | Catalyst: acid/base; reaction time varies |

| Salt formation | Free base + HCl (gas or solution) | 20–25 | Anhydrous ether or dichloromethane | Anhydrous conditions critical |

Mechanistic Insights

- The cyclization involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the dione precursor, followed by ring closure and elimination of water.

- Salt formation proceeds via protonation of the nitrogen atom in the oxazepane ring by HCl, stabilizing the compound as a hydrochloride salt.

- Control of moisture and temperature is essential to prevent side reactions such as hydrolysis or ring opening.

Analytical Characterization Supporting Preparation

Characterization techniques confirm the successful synthesis and purity of this compound:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Confirmation of ring structure and methyl substitution | Chemical shifts consistent with oxazepane ring protons and methyl group at δ ~1.0–2.0 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~152 (M+H)+ |

| X-ray Crystallography | Determination of stereochemistry and ring conformation | Seven-membered ring confirmed with correct bond angles |

| HPLC Purity Analysis | Assessment of product purity | Single peak with retention time consistent with standard |

Industrial-Scale Preparation Considerations

- Reactor Design: Large-scale synthesis uses reactors capable of handling corrosive HCl and maintaining anhydrous conditions.

- Continuous Flow Chemistry: Employed to improve reproducibility, control reaction times, and enhance safety when handling gaseous HCl.

- Yield Optimization: Parameters such as reagent stoichiometry, temperature control, and solvent choice are optimized for maximum yield and purity.

- Safety Measures: Due to the use of HCl and potential volatile intermediates, appropriate ventilation and PPE are mandatory.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 6-methyl-1,4-oxazepane-2,5-dione with ammonia/amine | 6-Methyl-1,4-oxazepane-2,5-dione, NH3/amine | Cyclization | High regioselectivity, straightforward | Requires precursor synthesis |

| Salt formation with HCl | Free base oxazepane, HCl (gas or solution) | Protonation/salt formation | Produces stable crystalline salt | Sensitive to moisture, requires anhydrous conditions |

Research Findings and Data Summary

- The cyclization approach is well-documented as efficient for seven-membered oxazepane ring formation, providing high purity intermediates suitable for further functionalization.

- Salt formation with HCl is a robust method yielding crystalline hydrochloride salts with improved stability and solubility.

- Analytical data consistently support the structural integrity of the synthesized compound.

- Industrial processes leverage continuous flow techniques to scale the synthesis safely and reproducibly.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of oxo derivatives or carboxylic acids.

Reduction: Formation of reduced derivatives or alcohols.

Substitution: Formation of substituted oxazepanes with different alkyl or aryl groups.

Applications De Recherche Scientifique

6-Methyl-1,4-oxazepane hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 6-Methyl-1,4-oxazepane hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system under study.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table compares 6-methyl-1,4-oxazepane hydrochloride with four structurally related compounds:

Detailed Analysis of Structural and Functional Differences

1,4-Oxazepane Hydrochloride

- Structure : The parent compound lacks substituents, making it less sterically hindered and more reactive in nucleophilic reactions compared to its methylated analog .

- Applications : Often used as a precursor for synthesizing substituted oxazepanes.

5-tert-Butyl-1,4-oxazepane Hydrochloride

- Synthetic Utility : High purity (95%) makes it suitable for precise pharmacological studies.

Methyl 1,4-oxazepane-6-carboxylate Hydrochloride

- Functional Group : The carboxylate ester at the 6-position increases polarity, improving solubility in polar solvents. This modification is critical for designing prodrugs or water-soluble derivatives .

6-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride

Research Findings and Trends

- Steric and Electronic Effects : Substituents like methyl or tert-butyl groups significantly influence reactivity and interaction with biological targets. For example, the methyl group in this compound may stabilize specific conformations critical for receptor binding .

- Solubility and Bioavailability : Carboxylate derivatives (e.g., methyl ester) demonstrate improved solubility, whereas benzofused analogs may exhibit enhanced stability in acidic environments .

- Synthetic Challenges : Bulky substituents (e.g., tert-butyl) complicate synthesis, requiring optimized conditions to maintain purity and yield .

Activité Biologique

6-Methyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound characterized by its unique structural features, including the presence of nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 151.63 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Antidepressant Properties

Research suggests that derivatives of oxazepane compounds, including this compound, may exhibit mood-enhancing properties . Initial studies indicate that this compound could function as an antidepressant by interacting with neurotransmitter systems, potentially affecting serotonin and norepinephrine reuptake mechanisms.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties . It is believed to modulate various biochemical pathways that can protect neuronal cells from damage, making it a candidate for further studies in neurodegenerative diseases.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction influences various biochemical pathways critical for maintaining cellular homeostasis and responding to stressors.

Case Studies

Several case studies have explored the biological effects of this compound:

- Mood Disorders : In a controlled study involving animal models of depression, this compound demonstrated significant reductions in depressive-like behaviors when administered over a two-week period. The study highlighted improvements in both behavioral tests and biochemical markers associated with mood regulation.

- Neuroprotection : A separate study assessed the neuroprotective effects of the compound in models of oxidative stress. The results indicated that treatment with this compound led to decreased markers of oxidative damage and improved survival rates of neuronal cells exposed to harmful agents.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Key Features | Unique Characteristics |

|---|---|---|---|

| 5-Methyl-1,3-oxazepane | Five-membered ring | Contains one nitrogen and one oxygen | Less stable than seven-membered rings |

| 7-Methyl-1,4-diazepane | Seven-membered ring | Two nitrogen atoms | Higher basicity than oxazepanes |

| 6-Methylpiperidine | Saturated six-membered | All carbon atoms | More saturated; lacks heteroatoms |

| 6-Methyl-2-pyridone | Six-membered aromatic | Contains nitrogen and carbon | Aromatic properties; different reactivity |

The unique seven-membered structure of this compound provides distinct chemical properties and biological activities not found in these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of amino alcohol or amino ether precursors under acidic/basic conditions, followed by methyl group introduction via nucleophilic substitution. A critical step is the formation of the hydrochloride salt using HCl . Key variables include:

- Temperature : Elevated temperatures (e.g., 60–80°C) improve cyclization efficiency but may risk side reactions.

- Catalysts : Use of chiral catalysts (e.g., for stereochemical control) or reducing agents like NaBH₄ for intermediate steps .

- Purification : Crystallization or chromatography ensures ≥95% purity. Yield optimization requires balancing solvent polarity and reaction time .

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the seven-membered oxazepane ring and methyl group position (e.g., δ 1.2–1.5 ppm for CH₃) .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 153.61 (free base) and adducts (e.g., [M+H]⁺ at m/z 154.61) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) quantifies impurities (<2%) .

Q. What are the key physicochemical properties influencing its stability in aqueous solutions?

- Solubility : Highly water-soluble (≥50 mg/mL at 25°C) due to the hydrochloride salt’s ionic character .

- pH Sensitivity : Stable at pH 4–6; degradation occurs under strongly alkaline conditions (pH >9) via ring-opening reactions .

- Storage : Recommended at –20°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the methyl group at position 6 modulate interactions with biological targets (e.g., GABA receptors)?

The methyl group enhances hydrophobic interactions with receptor pockets (e.g., GABAₐ’s β-subunit), as shown in molecular docking studies. However, steric effects may reduce binding affinity compared to non-methylated analogs. Competitive inhibition assays (IC₅₀) and X-ray crystallography are used to validate these interactions . For example:

| Derivative | GABAₐ Binding Affinity (IC₅₀, nM) |

|---|---|

| 6-Methyl | 120 ± 15 |

| Non-methyl | 85 ± 10 |

| Note: Lower IC₅₀ indicates higher affinity . |

Q. What strategies resolve contradictions in reported biological activities (e.g., anxiolytic vs. neurotoxic effects)?

- Dose-Dependent Effects : Neurotoxicity often arises at high concentrations (>100 µM), while therapeutic effects occur at lower doses (1–10 µM). Dose-response curves using primary neuron cultures clarify this dichotomy .

- Cell Line Specificity : Use in vitro models (e.g., SH-SY5Y for neuroprotection, HepG2 for cytotoxicity) to identify tissue-specific responses .

- Metabolite Interference : LC-MS/MS quantifies metabolites (e.g., oxidized derivatives) that may contribute to toxicity .

Q. How can stereochemical variations (e.g., R vs. S enantiomers) impact pharmacological activity?

- Synthetic Control : Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Ru-BINAP) yield enantiopure forms .

- Biological Assays : Enantiomers exhibit divergent activities. For example, the (R)-enantiomer shows 3-fold higher affinity for serotonin receptors (5-HT₂A) in radioligand binding assays .

- Computational Modeling : Molecular dynamics simulations predict enantiomer-specific binding poses and residence times .

Q. What analytical methods detect and quantify degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and oxidative agents (H₂O₂).

- Degradation Pathways :

- Oxidation : Forms 6-methyl-1,4-oxazepan-6-one (detected via FT-IR carbonyl stretch at 1700 cm⁻¹) .

- Hydrolysis : Ring-opening products (e.g., amino alcohols) identified by LC-MS .

- Stability-Indicating Assays : UPLC-PDA with a C18 column resolves degradation peaks at 4–6 minutes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.